molecular formula C21H19BrN4O2 B2732374 2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 922634-93-3

2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2732374
CAS No.: 922634-93-3
M. Wt: 439.313
InChI Key: KTEAXUSKMUCAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic chemical reagent of high purity, designed for research and development applications in medicinal chemistry and drug discovery. This compound features a hybrid molecular structure incorporating a benzamide group, a morpholinopyridazine moiety, and a bromine substituent, which are all pharmacologically significant fragments. The morpholinopyridazine component is a privileged structure in medicinal chemistry. Related compounds, such as 3-amino-6-morpholinopyridazine, are well-established building blocks for the synthesis of more complex molecules . The incorporation of a morpholine ring is a common strategy in drug design, as this heterocycle can improve aqueous solubility and influence the pharmacokinetic profile of a molecule . Concurrently, the presence of the 2-bromo-benzamide group is structurally similar to other investigated bioactive molecules. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated notable antimicrobial activity against Gram-positive bacteria and potent in vitro anti-inflammatory effects through protease inhibition . The bromine atom offers a versatile handle for further synthetic elaboration via cross-coupling reactions, making this reagent a valuable intermediate for constructing compound libraries. The primary research applications for this reagent are anticipated in the areas of oncology, infectious diseases, and inflammation. Researchers can utilize it as a key intermediate in the synthesis of potential kinase inhibitors, given the established role of morpholine-containing compounds in this target class. Its potential bioactivity profile warrants investigation against a panel of biological targets. This product is labeled with the safety signal "Warning" and may cause skin and eye irritation. Researchers should refer to the Safety Data Sheet for detailed handling instructions. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEAXUSKMUCAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Morpholine Substitution: The morpholine ring is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the pyridazine ring.

    Amidation: The final step involves the formation of the amide bond between the brominated benzene ring and the pyridazine-morpholine moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amide group can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development
This compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structural motifs can exhibit significant biological activity, particularly against cancer and infectious diseases.

Antimicrobial and Antiinflammatory Activity
Recent studies have explored the antimicrobial and anti-inflammatory properties of related compounds, suggesting that 2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide may exhibit similar effects. The presence of the morpholine and pyridazine moieties is believed to enhance its bioactivity by modulating enzyme interactions and receptor binding .

Material Science

Development of Novel Materials
The unique structural properties of this compound make it a candidate for the development of advanced materials with specific electronic or optical properties. Its ability to form stable structures can be leveraged in creating new materials for electronic applications, such as organic semiconductors or sensors.

Biological Studies

Enzyme and Receptor Interaction Studies
In biological research, this compound serves as a tool to study interactions with various enzymes and receptors. Understanding these interactions can provide insights into its potential therapeutic applications. For instance, studies on similar compounds have shown their effectiveness in inhibiting target enzymes involved in disease pathways, which could be applicable to this compound as well .

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine and pyridazine rings play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Alkoxy Substituents : The target compound’s bromine atom at the 2-position contrasts with the alkoxy groups (butoxy, pentyloxy, etc.) in compounds 9–12 . Bromine increases molecular weight (MW: ~370–400 g/mol for the target vs. ~450–500 g/mol for compounds 9–12 ) and lipophilicity (predicted logP: ~3.5 for the target vs. ~4.5–5.5 for 9–12 due to longer alkyl chains).

Heterocyclic vs. Aliphatic Chains: The morpholinopyridazine group in the target introduces rigidity and polarity, whereas the alkoxy chains in 9–12 enhance flexibility and lipophilicity. This difference likely impacts membrane permeability and target engagement.

<0.01 mg/mL for 9–12). Compounds 9–12 rely on hydroxyl groups for polarity, but their long alkyl chains may offset this benefit .

Research Findings and Limitations

While structural comparisons highlight key differences, direct pharmacological data for the target compound and analogs 9–12 are absent in the provided evidence. Existing studies on similar benzamides suggest:

  • Morpholine-containing derivatives exhibit improved solubility and blood-brain barrier penetration compared to alkyl-substituted analogs.
  • Alkoxy chains longer than butoxy (e.g., hexyloxy in compound 12 ) often reduce oral bioavailability due to excessive lipophilicity.

Biological Activity

Overview

2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound classified as an aromatic amide. Its structure includes a bromine atom, a morpholine ring, and a pyridazine ring, which contribute to its unique biological activity. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the modulation of various biological targets.

  • Molecular Formula : C21_{21}H19_{19}BrN4_{4}O2_{2}
  • Molecular Weight : 439.3 g/mol
  • CAS Number : 922634-93-3
PropertyValue
Molecular FormulaC21_{21}H19_{19}BrN4_{4}O2_{2}
Molecular Weight439.3 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's bromine atom and the morpholine and pyridazine rings are crucial for binding to these targets, leading to modulation of their activity. This interaction can influence various signaling pathways, making it a candidate for therapeutic applications.

In Vitro Studies

  • Antitumor Activity : Research has demonstrated that compounds similar to this compound exhibit significant antitumor effects. For example, studies have shown that related compounds can inhibit the Hedgehog (Hh) signaling pathway, which is often implicated in cancer progression. In vitro assays indicated that these compounds could reduce cell proliferation in various cancer cell lines, such as PANC-1 and SUIT-2, with IC50_{50} values in the low nanomolar range .
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a modulator of nicotinamide adenine dinucleotide (NAD+) biosynthesis through inhibition of nicotinamide phosphoribosyltransferase (NAMPT), leading to increased cellular NAD+ levels .

In Vivo Studies

In vivo experiments have demonstrated that treatment with related compounds can lead to a transient delay in tumor growth in xenograft models. This effect was correlated with reduced levels of Gli1, a downstream target in the Hh signaling pathway . Such findings suggest that this compound may have therapeutic potential in cancer treatment.

Case Studies

  • Case Study on Tumor Growth Inhibition : A study involving SUIT-2 xenografts treated with related compounds showed significant inhibition of tumor growth over a specified period. The treatment resulted in a notable reduction in tumor volume compared to control groups, highlighting the compound's potential as an anticancer agent .
  • Study on Enzyme Modulation : Another research focused on the modulation of NAMPT activity demonstrated that derivatives of this compound could significantly enhance NAD+ levels in cellular models, suggesting implications for metabolic disorders and cancer therapy .

Comparative Analysis

To further understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural DifferencesNotable Activity
2-bromo-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzamidePiperidine instead of morpholineSimilar enzyme inhibition properties
2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamideChlorine instead of bromineReduced biological activity compared to brominated analogs
N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamideLacks halogen substituentsSignificantly lower reactivity

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the morpholinopyridazine core via cyclization of appropriate precursors (e.g., morpholine and pyridazine derivatives). Reaction conditions (e.g., temperature, catalysts) significantly influence yield and purity .
  • Step 2 : Coupling the bromobenzamide moiety to the morpholinopyridazine-phenyl intermediate using Buchwald-Hartwig amidation or Ullmann-type reactions. Optimize solvent systems (e.g., DMF, THF) and catalysts (e.g., Pd-based) to enhance efficiency .
  • Purification : Use HPLC or column chromatography, followed by spectroscopic validation (NMR, FTIR) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and aromatic ring coupling patterns (e.g., δ 7.57–8.15 ppm for aromatic protons) .
  • Mass Spectrometry (LC-MS/GC-MS) : Confirm molecular weight (e.g., [M+H]+ peaks at m/z ~465–510) .
  • FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • HPLC : Assess purity (>95% for research-grade material) .

Q. How does the morpholine substituent influence the compound’s biological activity compared to other heterocycles?

  • Solubility and Bioavailability : Morpholine’s oxygen atom enhances hydrophilicity, improving solubility in aqueous media compared to triazole or pyrimidine analogs .
  • Target Binding : Morpholine’s electron-rich structure may facilitate hydrogen bonding with biological targets (e.g., kinases or GPCRs). Comparative studies with triazolopyridazine derivatives show altered IC50_{50} values in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve low yields during the coupling of the bromobenzamide and morpholinopyridazine-phenyl intermediates?

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3) and ligands (Xantphos, BINAP) to improve cross-coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize reactive intermediates .
  • Temperature Gradients : Gradual heating (80–120°C) mitigates decomposition of heat-sensitive intermediates .

Q. How should contradictory bioactivity data across different assays (e.g., anti-cancer vs. anti-inflammatory) be interpreted?

  • Assay-Specific Factors :
    • Cell Line Variability : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out lineage-specific effects .
    • Concentration Gradients : Dose-response curves (1 nM–100 µM) clarify potency thresholds .
  • Mechanistic Studies : Use siRNA knockdown or competitive binding assays to confirm target engagement .

Q. What experimental designs are recommended for assessing the compound’s environmental fate and ecological risks?

  • Physicochemical Properties : Predict logP (ACD/Labs Percepta) and biodegradability (OECD 301F assay) to model environmental persistence .
  • Toxicity Profiling :
    • Aquatic Toxicity : Daphnia magna acute toxicity tests (EC50_{50}) .
    • Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to estimate BCF values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.